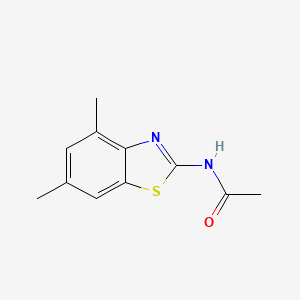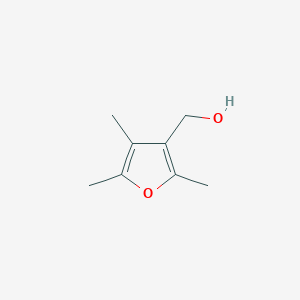
(Trimethylfuran-3-YL)methanol
Vue d'ensemble
Description
(Trimethylfuran-3-YL)methanol is a chemical compound with the molecular weight of 140.18 . It is also known by its CAS Number: 20423-36-3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O2/c1-5-6 (2)10-7 (3)8 (5)4-9/h9H,4H2,1-3H3 . This indicates the molecular formula of the compound is C8H12O2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.18 . Additional physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique
Asymmetric Synthesis
(Trimethylfuran-3-YL)methanol can be used in asymmetric synthesis. A study demonstrated the synthesis of [1-(Silylmethyl)allenyl]methanols from aldehydes and (4-bromobut-2-ynyl)trimethylsilane, yielding compounds with good enantioselectivities. This method can synthesize dienes with no regioselectivity problems and tolerates various functionalities (Durán-Galván & Connell, 2010).
Lipid Dynamics in Biological Membranes
Methanol, a component of this compound, influences lipid dynamics in biological membranes. A study using small angle neutron scattering revealed that methanol accelerates lipid transfer and flip-flop kinetics in bilayers, impacting the structure-function relationship of these membranes (Nguyen et al., 2019).
Investigation of Ion-Molecule Reactions
Methanol has been used to investigate ion-molecule reactions in the gas phase. A study utilizing isotopically labelled methanol examined the formation of trimethyl oxonium ions, supporting the SN2 mechanism in the reactions studied (Tedder & Walker, 1991).
Methanol-Water Interaction Studies
High-level ab initio calculations and density functional methods have been applied to study methanol-water dimers and trimers. This research provides insights into the stability and energy barriers of various conformers, enhancing our understanding of molecular interactions involving methanol (González, Mó & Yáñez, 1998).
Methanol as an Electrochemical Sensor
Methanol, when integrated into trimetallic PtAuAg nanotubes, can be used for electrochemical detection. This technology offers potential applications in evaluating alcoholic beverages and in medical industries (Qiu et al., 2020).
Chemoselective Deprotection in Organic Synthesis
Methanol plays a role in the chemoselective deprotection of trimethylsilyl acetylenes. A study using a catalytic amount of silver salts in a methanol-based solvent mixture showed effective deprotection, highlighting methanol's utility in organic synthesis (Orsini et al., 2005).
Methanol in Meerwein-Ponndorf-Verley Reduction
Methanol can be used as a H-transfer agent in the Meerwein-Ponndorf-Verley reduction of aromatic aldehydes and ketones. This method, offering a cleaner and efficient approach, has implications in chemical synthesis and industrial processes (Pasini et al., 2014).
Propriétés
IUPAC Name |
(2,4,5-trimethylfuran-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)4-9/h9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKXWGJTSIKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1CO)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)


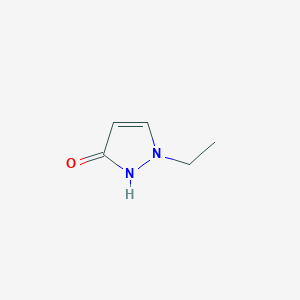
![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)


![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)

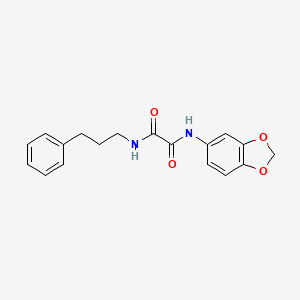
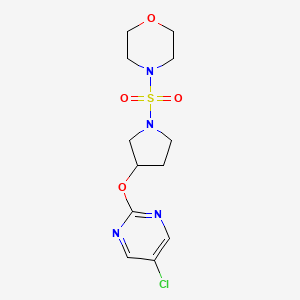
![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)

